(R)-donepezil

Pharmacokinetics Drug Metabolism Chiral Pharmacology

Select the pure (R)-enantiomer of donepezil for studies requiring enantiomerically defined material. Unlike the racemic drug, (R)-donepezil exhibits faster hepatic clearance, lower steady-state exposure, and a less stable AChE interaction confirmed by molecular dynamics. These properties make it essential as a negative control in enzyme inhibition assays, a calibrant in chiral HPLC/LC‑MS method validation, and a mandatory comparator in chiral-switch development programs. Do not substitute racemic donepezil when stereospecific pharmacodynamics or pharmacokinetics must be resolved.

Molecular Formula C24H29NO3
Molecular Weight 379.5 g/mol
Cat. No. B1222447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-donepezil
Molecular FormulaC24H29NO3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m1/s1
InChIKeyADEBPBSSDYVVLD-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Donepezil for Research: The Less Active Enantiomer for Comparative and Analytical Studies


(R)-Donepezil (CAS 142698-19-9) is the R-enantiomer of the racemic drug donepezil, a clinically used acetylcholinesterase (AChE) inhibitor for Alzheimer's disease [1]. While the racemic mixture is the therapeutic agent, the individual enantiomers exhibit distinct pharmacokinetic and pharmacodynamic properties. (R)-donepezil is characterized by a faster hepatic metabolism and a less stable interaction with the AChE active site compared to its (S)-counterpart [REFS-2, REFS-3]. This differential profile makes (R)-donepezil a critical tool compound for chiral pharmacology studies, analytical method development, and as a negative control in enzyme inhibition assays [4].

Why (R)-Donepezil is Not a Drop-in Replacement for Racemic Donepezil: A Pharmacological and Analytical Distinction


Substituting (R)-donepezil for the racemic donepezil used in clinical and most research settings is scientifically unsound due to significant enantiomer-specific differences in both drug metabolism and target engagement [1]. In vivo, (R)-donepezil is subject to more rapid hepatic degradation, resulting in lower and more variable steady-state plasma concentrations compared to (S)-donepezil [1]. This pharmacokinetic disparity is compounded by a weaker and less stable binding interaction with the primary target, acetylcholinesterase (AChE), as demonstrated by molecular dynamics simulations [2]. Consequently, any study aiming to replicate the effects of clinically administered donepezil or to establish accurate analytical baselines must account for the distinct behavior of its constituent enantiomers, making the use of pure (R)-donepezil a matter of precise experimental design rather than a simple substitution.

Quantitative Differentiation of (R)-Donepezil: A Head-to-Head Evidence Guide


Faster Hepatic Metabolism: (R)-Donepezil vs. (S)-Donepezil

In an in vitro human liver microsomal system, (R)-donepezil exhibits a significantly higher maximum rate of metabolism (Vmax) compared to (S)-donepezil [1]. This difference in Vmax indicates that (R)-donepezil is degraded faster, a finding that correlates with its lower steady-state plasma concentrations observed in vivo. In a study of 52 Alzheimer's patients, the mean plasma level of (R)-donepezil was 14.94 ng/mL, substantially lower than the 23.37 ng/mL mean level for (S)-donepezil, with the plasma (R)- to (S)-donepezil ratio varying from 0.34 to 0.85 [1].

Pharmacokinetics Drug Metabolism Chiral Pharmacology

Weaker AChE Target Engagement: (R)-Donepezil vs. (S)-Donepezil

Molecular dynamics (MD) simulations over 50 ns were used to assess the stability of donepezil enantiomers complexed with acetylcholinesterase (AChE). The study concluded that (S)-donepezil forms a significantly more stable complex with AChE compared to (R)-donepezil [1]. This was determined by analyzing root-mean-squared deviation (RMSD) values of the AChE backbone atoms and the ligand during the final 5 ns of simulation, indicating that (R)-donepezil is less effective at maintaining a stable inhibitory conformation at the target site.

Molecular Dynamics Enzyme Inhibition Computational Chemistry

Utility as a High-Purity Reference Standard for Chiral Analytical Methods

(R)-Donepezil is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications [REFS-1, REFS-2]. Its use is essential for developing chiral separation methods, such as HPLC or capillary electrophoresis, to accurately quantify the enantiomeric composition of donepezil in pharmaceutical formulations or biological samples [3].

Analytical Chemistry Chiral Chromatography Method Validation

Optimal Scientific and Industrial Applications for (R)-Donepezil


Chiral Pharmacokinetic Studies in Preclinical Models

Based on the established stereoselective metabolism of donepezil enantiomers [1], (R)-donepezil is the appropriate compound for use as a control in preclinical pharmacokinetic (PK) studies. Its inclusion allows researchers to quantify the extent of stereoselective clearance and distribution, providing crucial data for understanding the overall PK profile of racemic donepezil and for developing potential enantiopure formulations.

Enzyme Inhibition Assay Negative Control

Given its weaker and less stable binding to AChE as demonstrated by molecular dynamics simulations [2], (R)-donepezil serves as an ideal negative control in enzyme inhibition assays. When used alongside the more potent (S)-enantiomer or the racemate, it helps validate assay specificity and confirm that observed effects are due to stereospecific target engagement rather than non-specific interactions.

Analytical Method Development and Quality Control Reference Standard

The primary industrial application for (R)-donepezil is as a certified reference standard for the development and validation of chiral analytical methods [3]. It is essential for calibrating HPLC, LC-MS, or capillary electrophoresis systems to accurately resolve and quantify (R)- and (S)-donepezil in active pharmaceutical ingredients (APIs) and finished drug products, ensuring compliance with regulatory specifications for enantiomeric purity.

Investigation of Chiral Switching and Enantiopure Drug Development

For research programs exploring 'chiral switching'—the development of a single enantiomer from an existing racemate—(R)-donepezil is a mandatory comparator. Its distinct metabolic and binding profile [REFS-1, REFS-2] provides the baseline against which the potential advantages (e.g., improved safety or efficacy) of an (S)-donepezil or other enantiopure derivative must be measured and justified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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